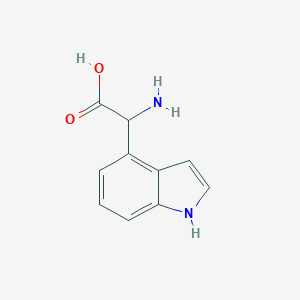

2-Amino-2-(1H-indol-4-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(1H-indol-4-yl)acetic acid is an indole derivative that features an amino group and an acetic acid moiety. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with indole or its derivatives.

Key Reactions:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

Bulk Synthesis: Industrial production may involve multi-step synthesis with optimization for scale, including the use of continuous flow reactors.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the compound, potentially altering the indole ring or the acetic acid moiety.

Substitution Products: Various substituted indole derivatives depending on the reagents used.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Signal Transduction: May play a role in cellular signaling pathways.

Medicine:

Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Pharmacology: Studied for its interactions with biological targets.

Industry:

Material Science:

Agriculture: Possible use in the synthesis of agrochemicals.

作用机制

The mechanism of action of 2-Amino-2-(1H-indol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. Specific pathways involved include signal transduction and metabolic pathways.

相似化合物的比较

Tryptophan: An essential amino acid with a similar indole structure.

Indole-3-acetic acid: A plant hormone with an indole ring and acetic acid moiety.

Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness:

Functional Groups: The presence of both an amino group and an acetic acid moiety makes 2-Amino-2-(1H-indol-4-yl)acetic acid unique compared to other indole derivatives.

Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

生物活性

2-Amino-2-(1H-indol-4-yl)acetic acid, commonly referred to as an indole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features both an amino group and an acetic acid moiety, making it distinct among indole derivatives. Its potential therapeutic applications span various fields, including anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its ability to interact with multiple biological targets, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which is crucial for its potential therapeutic effects. For example, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes . The inhibition of COX-2 is particularly relevant in the context of developing new anti-inflammatory drugs that minimize gastrointestinal side effects associated with traditional NSAIDs.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synapses. By inhibiting AChE, this compound may increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

Anti-Cancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating strong activity against colon cancer cells (HCT116) compared to lung carcinoma cells (A549), suggesting selective efficacy .

| Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|

| HCT116 | 6.76 | More potent than positive control (5-Fluorouracil: 77.15 µg/mL) |

| A549 | 193.93 | Less potent than HCT116 |

Anti-inflammatory Mechanisms

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the modulation of inflammatory pathways through COX inhibition and other biochemical interactions that influence cell signaling and gene expression.

Molecular Mechanisms

The biological activity of this compound is attributed to its interaction with various receptors and enzymes:

- Binding Affinity : It exhibits high affinity for multiple biological targets, impacting cellular functions.

- Gene Expression Modulation : The compound influences gene expression related to inflammation and cell proliferation.

- Cell Signaling Pathways : It affects signaling pathways that regulate cell survival and apoptosis.

科学研究应用

Plant Growth Regulation

Auxin Activity:

2-Amino-2-(1H-indol-4-yl)acetic acid is primarily recognized as an auxin, a class of plant hormones that regulate various aspects of plant growth and development. It plays a crucial role in:

- Cell Elongation: IAA promotes the elongation of cells in stems and roots, facilitating plant growth.

- Apical Dominance: It helps maintain apical dominance by inhibiting the growth of lateral buds, allowing the main stem to grow taller.

- Root Development: Enhances root initiation and growth, which is vital for nutrient uptake.

Medicinal Chemistry

Antitumor Activity:

Research has identified derivatives of this compound with significant antitumor properties. Notably, compounds such as 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives have shown efficacy against solid tumors like colon and lung cancer. Here are key findings:

These compounds are particularly valuable due to their ability to overcome resistance to conventional chemotherapy agents like 5-fluorouracil.

Immunomodulatory Effects

Recent studies suggest that indole derivatives can modulate immune responses. For instance, compounds derived from this compound have been shown to:

- Enhance T-cell proliferation.

- Increase natural killer (NK) cell activity.

These properties indicate potential applications in immunotherapy and treatment of autoimmune diseases.

Synthesis and Derivatives

The synthesis of this compound derivatives has been a focus of research due to their diverse biological activities. Various synthetic routes have been developed to create compounds with improved efficacy and reduced toxicity.

Synthesis Overview:

The synthesis typically involves:

- Condensation reactions between indole derivatives and acetic acid.

- Modification of functional groups to enhance pharmacological properties.

Case Studies

Several case studies highlight the practical applications of this compound in both agricultural and pharmaceutical contexts:

Case Study 1: Agricultural Use

A study demonstrated that applying IAA to tomato plants increased fruit yield by enhancing root development and nutrient absorption.

Case Study 2: Cancer Treatment

Clinical trials involving IAA derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer, suggesting a new avenue for treatment where traditional therapies fail.

属性

IUPAC Name |

2-amino-2-(1H-indol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCMPKFHUWSVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。